![molecular formula C12H13N3O2 B1427584 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline CAS No. 1306395-61-8](/img/structure/B1427584.png)
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline
Overview
Description
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a chemical compound with the CAS Number: 1306395-61-8 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 4-methoxy-3-[(6-methyl-3-pyridazinyl)oxy]phenylamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is 1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline is a powder that is stored at room temperature . It has a molecular weight of 231.25 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline and its derivatives have been explored for their potential in synthesizing novel compounds with antimicrobial activity. For instance, novel quinazolinone derivatives incorporating this compound have been synthesized and evaluated for their antimicrobial properties (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, a study on the synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, including those with 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, has been conducted, highlighting their potential pharmaceutical applications (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).
Molecular Structure and Spectroscopic Analysis
The compound has been a subject of study in terms of its molecular structure and spectroscopic characteristics. For instance, an investigation into the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline has been conducted, providing insights into its chemical properties and potential applications in various fields of research (Efil & Bekdemir, 2014).
Application in Tubulin Polymerization Inhibition
In cancer research, derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline have been identified as potential tubulin polymerization inhibitors. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound derived from this chemical, has shown promising antiproliferative activity toward human cancer cells, indicating its potential use in cancer therapy (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Microtubule-Binding Agent Development
Another study focused on the development of 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents, incorporating 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline. This research contributes to the development of new pharmaceutical compounds for treating diseases related to microtubule dysfunction (Odlo, Fournier-dit-Chabert, Ducki, Gani, Sylte, & Hansen, 2010).
Antimicrobial Activity and Chemical Reactivity
The compound's derivatives have also been synthesized and tested for their antimicrobial activity and chemical reactivity. For example, a study on facile synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 4-methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline, highlights its significance in creating new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
properties
IUPAC Name |
4-methoxy-3-(6-methylpyridazin-3-yl)oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHBUVNSVJCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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